Cas no 2248364-86-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-fluorophenyl)cyclobutane-1-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-fluorophenyl)cyclobutane-1-carboxylate is a specialized organic compound featuring a cyclobutane core substituted with a 4-fluorophenyl group and an isoindole-1,3-dione ester moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceutical and agrochemical applications. The fluorophenyl group enhances electronic properties, while the cyclobutane ring introduces steric constraints, potentially improving selectivity in target interactions. The isoindole-1,3-dione component may contribute to stability or serve as a protecting group in multi-step syntheses. Its well-defined molecular architecture allows for precise modifications, supporting research in drug discovery and material science.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-fluorophenyl)cyclobutane-1-carboxylate structure
2248364-86-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-fluorophenyl)cyclobutane-1-carboxylate
CAS No:2248364-86-3
MF:C19H14FNO4
MW:339.317168712616
CID:6119540
PubChem ID:165726680
Update Time:2025-10-08

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-fluorophenyl)cyclobutane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6518669
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-fluorophenyl)cyclobutane-1-carboxylate
    • 2248364-86-3
    • Inchi: 1S/C19H14FNO4/c20-12-7-5-11(6-8-12)13-9-10-16(13)19(24)25-21-17(22)14-3-1-2-4-15(14)18(21)23/h1-8,13,16H,9-10H2
    • InChI Key: RUSPXJQRQCRSFC-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1CCC1C(=O)ON1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 339.09068609g/mol
  • Monoisotopic Mass: 339.09068609g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 548
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-fluorophenyl)cyclobutane-1-carboxylate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-fluorophenyl)cyclobutane-1-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-fluorophenyl)cyclobutane-1-carboxylate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-fluorophenyl)cyclobutane-1-carboxylate: A Comprehensive Overview

The compound with CAS No. 2248364-86-3, commonly referred to as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-fluorophenyl)cyclobutane-1-carboxylate, is a complex organic molecule with intriguing structural and functional properties. This compound has garnered significant attention in recent years due to its unique chemical composition and potential applications in various fields, including pharmaceuticals and materials science. The molecule's structure is characterized by a cyclobutane ring fused with a fluorophenyl group and an isoindole derivative, making it a fascinating subject for both theoretical and experimental studies.

Recent advancements in synthetic chemistry have enabled researchers to explore the synthesis of this compound with greater precision. The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-fluorophenyl)cyclobutane-1-carboxylate involves a multi-step process that includes the formation of the isoindole moiety and subsequent cyclization reactions. These methods have been optimized to enhance yield and purity, making the compound more accessible for further research.

One of the most notable aspects of this compound is its cyclobutane ring, which contributes significantly to its stability and reactivity. The cyclobutane system is known for its strained geometry, which can lead to unique electronic properties. In the case of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-fluorophenyl)cyclobutane-carboxylate, this strain is partially relieved by the conjugation with the isoindole and fluorophenyl groups. This balance between strain and conjugation makes the compound a promising candidate for studying non-covalent interactions and molecular recognition.

The presence of the fluorophenyl group introduces additional complexity to the molecule's electronic structure. Fluorine atoms are known for their strong electronegativity and ability to participate in hydrogen bonding, which can influence the compound's solubility, stability, and reactivity. Recent studies have shown that this fluorinated derivative exhibits enhanced pharmacokinetic properties compared to its non-fluorinated counterparts, making it a valuable lead compound in drug discovery.

In terms of applications, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylium 2-(4-fluorophenyl)cyclobutane-carboxylic acid ester has shown potential in several areas. Its structural features make it an ideal candidate for exploring supramolecular chemistry and crystal engineering. Researchers have investigated its ability to form self-assembled structures under various conditions, which could be harnessed for designing advanced materials with tailored properties.

Moreover, this compound has been studied in the context of biological systems. Its interaction with proteins and enzymes has been examined using computational modeling techniques such as molecular docking and dynamics simulations. These studies suggest that the compound may bind to specific targets with high affinity, opening up possibilities for its use in therapeutic agents.

The development of efficient analytical methods for characterizing this compound has also been a focus of recent research. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its structure and purity. These advancements have not only improved our understanding of the compound's physical properties but also facilitated its use in downstream applications.

In conclusion, CAS No. 224836486 represents a significant advancement in organic chemistry due to its unique structure and versatile properties. With ongoing research exploring its synthesis, characterization, and applications, this compound continues to be a focal point for scientists across multiple disciplines. As new insights emerge from experimental and computational studies, we can expect further innovations that leverage the potential of this remarkable molecule.

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